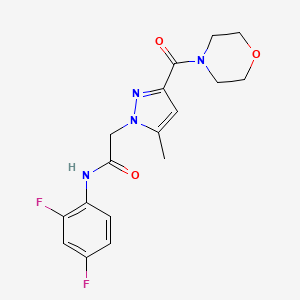
N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18F2N4O3 and its molecular weight is 364.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 2,4-difluorophenyl group, which is known for enhancing lipophilicity and possibly influencing receptor interactions.
- A pyrazole ring , which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- A morpholine moiety , which can improve solubility and bioavailability.
The molecular formula is C16H18F2N4O2 with a molecular weight of approximately 348.34 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the introduction of specific substituents on the pyrazole ring has shown to enhance activity against various cancer cell lines. The compound's structural modifications, particularly around the carboxamide group, significantly impact its potency.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Structure-activity relationship studies suggest that modifications leading to increased hydrophobic interactions can enhance efficacy.
The proposed mechanism of action involves:
- Inhibition of key signaling pathways involved in cell proliferation and survival.
- Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substitution at specific positions on the pyrazole ring can lead to enhanced biological activity.
- The fluorine atoms in the phenyl group are critical for maintaining potency, likely due to their electronic effects on the overall molecular conformation.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against cancer cells |
| Fluorination | Enhanced binding affinity |
| Morpholine substitution | Improved solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A study published in MDPI reported that derivatives similar to this compound exhibited IC50 values as low as 10 nM against NTRK kinases, suggesting strong potential as targeted therapies for cancers driven by these pathways .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of similar pyrazole derivatives. Results indicated a significant reduction in TNF-alpha levels in treated macrophages, highlighting the compound's potential role in managing inflammatory diseases .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-11-8-15(17(25)22-4-6-26-7-5-22)21-23(11)10-16(24)20-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYQCGDYDMDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














